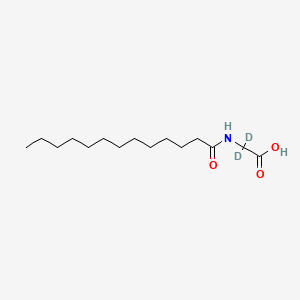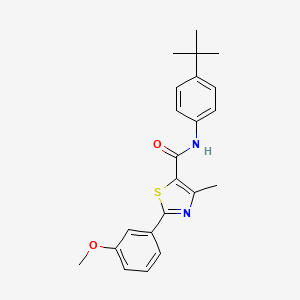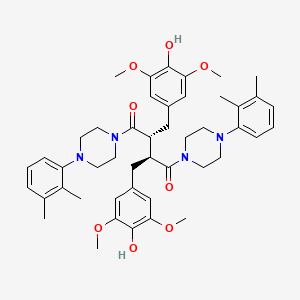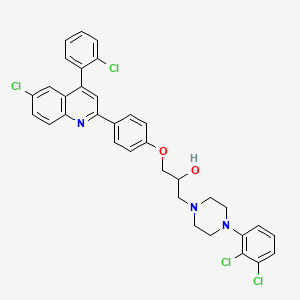
Antileishmanial agent-24
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antileishmanial agent-24 is a synthetic compound developed to combat leishmaniasis, a neglected tropical disease caused by protozoan parasites of the genus Leishmania. This compound has shown promising results in preclinical studies, demonstrating potent activity against various Leishmania species. Leishmaniasis manifests in three main forms: visceral, cutaneous, and mucocutaneous, each requiring effective treatment options due to the limitations of current therapies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Antileishmanial agent-24 involves multiple steps, starting with the preparation of key intermediates. One common route includes the condensation of hydrazine with pyrazole derivatives, followed by cyclization and functional group modifications . The reaction conditions typically involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acetic acid or sulfuric acid to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are essential to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Antileishmanial agent-24 undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acetic acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often evaluated for their antileishmanial activity to identify the most potent compounds .
Aplicaciones Científicas De Investigación
Antileishmanial agent-24 has a wide range of scientific research applications, including:
Chemistry: The compound serves as a model for studying the synthesis and reactivity of antileishmanial agents.
Biology: In biological studies, this compound is used to investigate the mechanisms of action against Leishmania parasites.
Medicine: The primary application of this compound is in the treatment of leishmaniasis.
Mecanismo De Acción
Antileishmanial agent-24 exerts its effects by targeting specific molecular pathways in Leishmania parasites. The compound disrupts the parasite’s metabolic processes, leading to cell death. Key molecular targets include enzymes involved in DNA replication and repair, as well as proteins essential for parasite survival . The exact mechanism of action may involve multiple pathways, including the induction of oxidative stress and inhibition of key metabolic enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Antileishmanial agent-24 include:
Miltefosine: An alkylphosphocholine drug with broad-spectrum antileishmanial activity.
Amphotericin B: A polyene antifungal with potent activity against Leishmania species.
Paromomycin: An aminoglycoside antibiotic used in the treatment of leishmaniasis.
Uniqueness
This compound stands out due to its synthetic origin and the potential for structural modifications to enhance its activity. Unlike natural products like Amphotericin B, synthetic compounds offer greater flexibility in optimizing pharmacokinetic and pharmacodynamic properties . Additionally, this compound may exhibit fewer side effects compared to existing treatments, making it a promising candidate for further development .
Propiedades
Fórmula molecular |
C34H29Cl4N3O2 |
|---|---|
Peso molecular |
653.4 g/mol |
Nombre IUPAC |
1-[4-[6-chloro-4-(2-chlorophenyl)quinolin-2-yl]phenoxy]-3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C34H29Cl4N3O2/c35-23-10-13-31-28(18-23)27(26-4-1-2-5-29(26)36)19-32(39-31)22-8-11-25(12-9-22)43-21-24(42)20-40-14-16-41(17-15-40)33-7-3-6-30(37)34(33)38/h1-13,18-19,24,42H,14-17,20-21H2 |
Clave InChI |
RLOQBKNLHGZITP-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC(COC2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)Cl)C(=C3)C5=CC=CC=C5Cl)O)C6=C(C(=CC=C6)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


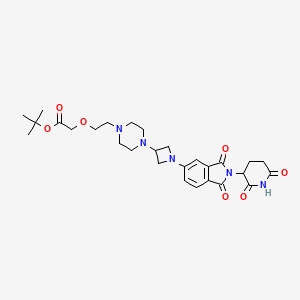
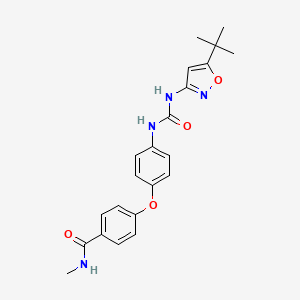
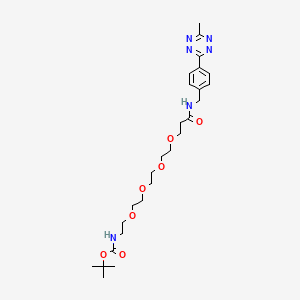

![N,N-diethylethanamine;[9-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid](/img/structure/B15138073.png)

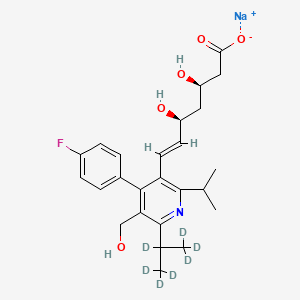
![(1S,14S)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18(33),19,21,24,26,31-dodecaen-19-ol](/img/structure/B15138080.png)
![1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[[(6S)-6-methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl]sulfonyl]urea](/img/structure/B15138084.png)
